molecular formula C6H4BrNO3 B2729992 3-Bromo-2-hydroxypyridine-4-carboxylic acid CAS No. 1214323-36-0

3-Bromo-2-hydroxypyridine-4-carboxylic acid

Cat. No.: B2729992
CAS No.: 1214323-36-0
M. Wt: 218.006
InChI Key: NGCMMBDQCFPNPI-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxypyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of a bromine atom at the third position, a keto group at the second position, and a carboxylic acid group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-hydroxypyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide . This method yields the desired compound in good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-hydroxypyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The keto group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis to yield different carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

3-Bromo-2-hydroxypyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydroxypyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the keto group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the bromine atom but shares similar structural features.

    3-Carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Contains a carbamoyl group instead of a bromine atom.

Uniqueness

3-Bromo-2-hydroxypyridine-4-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-4-3(6(10)11)1-2-8-5(4)9/h1-2H,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCMMBDQCFPNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214323-36-0
Record name 3-bromo-2-hydroxypyridine-4-carboxylic acid
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